2-Chloro-4-nitrophenol
Overview
Description
2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, and explosives . It acts as a catalytic agent, petrochemical additive, and is used in organic synthesis . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .
Synthesis Analysis
The specific activity was expressed in enzyme activity units per milligram of protein . The reaction products generated from 2-Chloro-4-nitrophenol after incubations with HnpAB were acetylated, dried over sodium sulfate, and analyzed by gas chromatography-mass spectrometry (GC-MS) .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenol is represented by the linear formula: ClC6H3(NO2)OH . It has a CAS Number of 619-08-9, a molecular weight of 173.55, and an EC Number of 210-578-8 .Chemical Reactions Analysis
2-Chloro-4-nitrophenol can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .Physical And Chemical Properties Analysis
2-Chloro-4-nitrophenol is a white to beige crystalline powder or crystals . It has a melting point of 105-106 °C (lit.) .Scientific Research Applications
Application
2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. Its environmental fate is of great concern . The Gram-negative bacterium Cupriavidus sp. CNP-8 has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .
Method
The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Results
The Km of HnpAB was found to be 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .
Water Treatment
Application
HOCl and UV activated HOCl (UV/HOCl) have been applied for water disinfection and abatement of organic contaminants . This study investigated the elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes .
Method
61.4% of 4-nitrophenol was removed by UV/HOCl in 5 min with HOCl dose of 60 μM . Radical quenching test showed that HO • and Cl • played important roles in UV/HOCl process . 2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol were generated consecutively in HOCl process .
Results
The formation of 2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol was less in the UV/HOCl process . Trichloronitromethane (TCNM) was only found in the UV/HOCl process, and its production increased with increasing HOCl dosage .
Organic Synthesis
Application
2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, explosives . It acts as a catalytic agent, petrochemical additive and used in organic synthesis .
Method
It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .
Results
The result of the reaction is the production of 2-chloro-4-nitro-anisole .
Pesticides and Pharmaceuticals Synthesis
Application
Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .
Method
The major sources of CNPs in the environment are prevailingly coming from artificial manufacturing and use, or the degradation of their derivatives . 2-chloro-4-nitrophenol (2C4NP) is considered as the commonest isomeride of CNPs that is used for the production of herbicides , molluscicides as an intermediate material.
Results
The result of this application is the production of various pesticides, dyes, and pharmaceuticals .
Microbial Electrolysis Cell
Application
Microbial electrolysis cell (MEC) has been constructed to study the degradation characters of 2-chloro-4-nitrophenol (2C4NP) in waste water .
Method
The effects of applied voltage, initial concentration of substrate and co-matrix species on the reduction and degradation of 2C4NP were studied . Qualitative and quantitative analysis of 2C4NP residues and degradation intermediate by using UV-Vis, HPLC, HPLC/MS/MS, IC and other analytical testing techniques .
Results
2C4NP undergoes reduction, dechlorination, denitrification and assimilation in the cathode compartment to form 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, 2-chloro-4-hydroxyphenol, nitrophenol, hydroquinone, 4-hydroxyhexadienoic acid semialdehyde, valeric acid, oxalic acid and many other intermediate products .
Building Blocks for Dyes, Plastics, Explosives
Application
2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, explosives . It acts as a catalytic agent, petrochemical additive and used in organic synthesis .
Method
It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .
Results
The result of the reaction is the production of 2-chloro-4-nitro-anisole .
Synthesis of Paracetamol
Application
4-nitrophenol, a derivative of 2-chloro-4-nitrophenol, is used as an intermediate in the synthesis of paracetamol (also known as acetaminophen), a common over-the-counter pain reliever and fever reducer .
Method
The synthesis of paracetamol typically involves a reaction between 4-nitrophenol and acetic anhydride .
Results
The result of this application is the production of paracetamol .
Synthesis of Insecticides and Fungicides
Application
As a representative among the chlorinated nitroaromatics, chloronitrophenols (CNPs) are extensively utilized in the fields of synthetic insecticides, fungicides .
Method
2-chloro-4-nitrophenol (2C4NP) is considered as the commonest isomeride of CNPs that is used for the production of herbicides .
Results
The result of this application is the production of various insecticides and fungicides .
Synthesis of Drugs and Dyes
Application
Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various drugs and dyes .
Method
The major sources of CNPs in the environment are prevailingly coming from artificial manufacturing and use, or the degradation of their derivatives .
Results
The result of this application is the production of various drugs and dyes .
Safety And Hazards
2-Chloro-4-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-chloro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRXDMCQRTGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38731-70-3 (hydrochloride salt) | |
Record name | Nitrofungin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0060694 | |
Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloro-4-nitrophenol | |
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URL | https://haz-map.com/Agents/19581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000296 [mmHg] | |
Record name | 2-Chloro-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Chloro-4-nitrophenol | |
CAS RN |
619-08-9 | |
Record name | Nitrofungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitrofungin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-4-NITROPHENOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1316 | |
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Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V03M9UL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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